molecular formula C7H6IN3 B1389990 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1138444-15-1

6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1389990
M. Wt: 259.05 g/mol
InChI Key: ZPYNEWBMMLGARD-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, also known as IMID-6, is an important organic building block used in a variety of compounds. The compound is a versatile synthetic intermediate with multiple applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. IMID-6 has been used in the synthesis of drugs, such as the anti-cancer agent paclitaxel, as well as various other biologically active compounds. Additionally, IMID-6 has been used as a reagent in a variety of organic reactions, such as the synthesis of heterocycles and amines. This article will discuss the synthesis of IMID-6, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Medicinal Chemistry

Imidazo[4,5-b]pyridines have shown potential in various therapeutic areas . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Antimicrobial Research

Imidazo[4,5-b]pyridine derivatives have shown antimicrobial features . The synthesis of these compounds involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

properties

IUPAC Name

6-iodo-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNEWBMMLGARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673866
Record name 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine

CAS RN

1138444-15-1
Record name 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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